molecular formula C22H34ClN5O4S B12712635 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate CAS No. 97862-00-5

3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate

Cat. No.: B12712635
CAS No.: 97862-00-5
M. Wt: 500.1 g/mol
InChI Key: HZWHEWKQOKKNBA-UHFFFAOYSA-M
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Description

3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate is a synthetic quaternary ammonium salt featuring an azo (-N=N-) linkage, chloro substituents, and a methyl sulphate counterion. Its structural complexity combines aromatic, amine, and ionic functionalities, making it relevant for applications in dye chemistry, surfactants, or bioactive agents. The compound’s quaternary ammonium group enhances water solubility, while the azo group may contribute to photochemical properties or biological activity .

Properties

CAS No.

97862-00-5

Molecular Formula

C22H34ClN5O4S

Molecular Weight

500.1 g/mol

IUPAC Name

[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;methyl sulfate

InChI

InChI=1S/C21H31ClN5.CH4O4S/c1-7-26(15-14-25(2)3)18-10-8-17(9-11-18)23-24-21-13-12-19(16-20(21)22)27(4,5)6;1-5-6(2,3)4/h8-13,16H,7,14-15H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

HZWHEWKQOKKNBA-UHFFFAOYSA-M

Canonical SMILES

CCN(CCN(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](C)(C)C)Cl.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by azo coupling with a secondary amine. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .

Scientific Research Applications

Biological Applications

1.1 Antimicrobial Activity

Research has indicated that azo compounds similar to 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate exhibit significant antimicrobial properties. A study published in Molecules highlighted the antifungal activity of various azo derivatives, suggesting that modifications in the structure could enhance efficacy against specific fungal strains .

1.2 Drug Delivery Systems

The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems. Its cationic nature allows for interactions with negatively charged cellular membranes, potentially facilitating the uptake of therapeutic agents . The design of such systems could leverage the compound's structural features to improve bioavailability and targeted delivery.

Analytical Chemistry

2.1 Dye Applications

Due to its vivid coloration, this compound can serve as a dye in various analytical techniques. It is particularly useful in spectrophotometric assays where colorimetric changes can indicate the presence of specific analytes . The compound's stability under varying pH conditions enhances its applicability in diverse analytical contexts.

2.2 Chromatographic Techniques

The compound can also be utilized as a marker in chromatographic methods, aiding in the separation and identification of complex mixtures. Its distinct spectral properties allow for effective monitoring during liquid chromatography processes .

Material Science

3.1 Photonic Applications

In materials science, azo compounds are known for their photoresponsive properties, which can be harnessed in the development of photonic devices. The incorporation of this compound into polymer matrices could lead to materials with tunable optical properties, suitable for applications in sensors and light-emitting devices .

3.2 Polymer Chemistry

The compound's reactivity allows it to participate in polymerization reactions, potentially leading to novel polymeric materials with enhanced functionalities. Research into its copolymerization with other monomers could yield materials with tailored mechanical and thermal properties .

Case Studies and Research Findings

Study Focus Findings
Study on Antifungal ActivityEvaluated various azo derivativesCompounds showed inhibition rates significantly higher than standard fungicides
Drug Delivery ResearchInvestigated cationic compounds for drug uptakeEnhanced cellular uptake observed with modified azo compounds
Chromatographic ApplicationsUsed as a marker in liquid chromatographyEffective separation and identification achieved using distinct spectral properties
Photonic Device DevelopmentExplored photoresponsive materialsAzo compounds integrated into polymers demonstrated tunable optical responses

Mechanism of Action

The mechanism of action of 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting normal cellular processes. Additionally, it can interact with proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Azo and Quaternary Ammonium Groups

  • N-Benzyl-2-chloro-N-ethyl-N-methylethanaminium methyl sulfate (CAS 66902-69-0): This compound shares the quaternary ammonium core and methyl sulfate counterion with the target molecule. However, it lacks the azo group and instead features a benzyl substituent. Both compounds exhibit high solubility in polar solvents due to their ionic nature .
  • 2-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]acetamide (CAS 63133-99-3): This azo compound includes a sulfonyl group and a phenylacetamide moiety. Unlike the target compound, it lacks a quaternary ammonium group, resulting in lower water solubility. The sulfonyl group may enhance stability under acidic conditions, whereas the methyl sulfate in the target compound could improve compatibility with biological systems .

Chloro-Substituted Amines and Triazines

  • 2-Chloro-N-(2-ethyl-6-methylphenyl) acetamide: A chloroacetamide herbicide with a simpler structure. The absence of azo or quaternary ammonium groups limits its use to agrochemical applications.
  • 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine: A triazine herbicide with chloro and amino substituents. While both compounds contain chloro groups, the triazine ring in this analog confers different electronic properties, such as increased electron deficiency. The target compound’s azo group and quaternary ammonium salt may offer superior binding affinity in biological systems .

Azo-Imidazole and Sulfonamide Derivatives

  • 3-(4-Acetyl-3-Hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide: This azo-sulfonamide hybrid demonstrates antimicrobial activity. The sulfonamide group enhances hydrogen-bonding capacity, whereas the target compound’s methyl sulfate counterion and quaternary ammonium group prioritize ionic interactions. Both compounds highlight the versatility of azo linkages in modulating bioactivity .

Physicochemical and Functional Comparisons

Property Target Compound N-Benzyl-2-chloro-N-ethyl-N-methylethanaminium methyl sulfate 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine
Core Structure Quaternary ammonium + azo group + chloro substituent Quaternary ammonium + chloro substituent Triazine ring + chloro/amino substituents
Solubility High (polar solvents) High (polar solvents) Moderate (organic solvents)
Key Functional Groups -N=N-, -N⁺(CH₃)₃, -SO₄CH₃ -N⁺(CH₃)(C₂H₅), -SO₄CH₃ -Cl, -NH-C₂H₅, -NH-C₃H₇
Potential Applications Dyes, surfactants, bioactive agents Surfactants, ionic liquids Herbicides

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for high yield?

The synthesis involves multi-step azo coupling and quaternization. Key steps include:

  • Azo bond formation : Reacting 4-((2-(dimethylamino)ethyl)ethylamino)aniline with a chlorinated nitrobenzene derivative under acidic conditions (e.g., HCl, 0–5°C) to form the azo intermediate.
  • Quaternization : Treating the intermediate with methyl sulphate in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours to form the trimethylanilinium salt .
  • Catalysts : FeCl₃ or p-toluenesulfonic acid (PTSA) enhances reaction efficiency .
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization from ethanol/water .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • NMR : ¹H and ¹³C NMR confirm the azo group (δ 7.5–8.5 ppm for aromatic protons) and quaternary ammonium (δ 3.0–3.5 ppm for N-CH₃). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • FT-IR : Azo bond (N=N) stretching appears at ~1450–1600 cm⁻¹; sulfonate groups (S=O) at ~1150–1250 cm⁻¹ .
  • UV-Vis : λmax ~450–500 nm due to π→π* transitions in the azo chromophore .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • pH sensitivity : The azo bond degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Store in neutral buffers (pH 6–8) .
  • Thermal stability : Decomposes above 150°C. Perform reactions below 80°C and store at –20°C .
  • Light sensitivity : Protect from UV light to prevent azo bond cleavage .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict electronic properties or reactivity?

  • DFT calculations : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Frontier molecular orbitals (HOMO/LUMO) predict electron-rich azo regions prone to electrophilic attack .
  • Reactivity simulations : Analyze charge distribution to identify nucleophilic sites (e.g., sulfonate groups) for derivatization .
  • Spectroscopic modeling : Compare computed IR/Vibrational spectra with experimental data to validate structural assignments .

Q. What experimental strategies resolve contradictions in observed vs. predicted UV-Vis absorption spectra?

  • Solvent effects : Test in solvents of varying polarity (e.g., DMSO vs. water). Hyperchromic shifts in polar solvents indicate dipole-dipole interactions .
  • Concentration studies : Dilute solutions to eliminate aggregation-induced spectral distortions .
  • TD-DFT : Compare time-dependent DFT simulations with experimental λmax to identify discrepancies in electron transition pathways .

Q. How can researchers address low yields during quaternization steps?

  • Catalyst screening : Test alternative catalysts (e.g., KI, tetrabutylammonium bromide) to enhance methyl sulphate reactivity .
  • Solvent optimization : Use DMSO or acetonitrile for better cation stabilization .
  • Kinetic monitoring : Employ in-situ FT-IR or HPLC to track reaction progress and adjust stoichiometry .

Data Contradiction Analysis

Q. How to interpret conflicting data in biological activity assays?

  • Dose-response curves : Ensure assays cover a wide concentration range (nM–mM) to detect non-linear effects .
  • Control experiments : Test against structurally similar analogs (e.g., non-quaternized azo compounds) to isolate the role of the sulfonate group .
  • Reproducibility : Validate results across multiple cell lines or enzymatic models (e.g., cytochrome P450 isoforms) .

Methodological Tables

Q. Table 1. Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
Azo couplingHCl (0–5°C), NaNO₂, 2 h65–75
QuaternizationMethyl sulphate, DMF, 70°C, 18 h50–60
PurificationSilica gel (MeOH/DCM 1:10)>95% purity

Q. Table 2. Spectroscopic Data for Structural Validation

TechniqueKey Peaks/ParametersReference
¹H NMR (DMSO-d6)δ 3.2 ppm (N⁺(CH₃)₃), δ 7.8 ppm (N=N)
FT-IR1580 cm⁻¹ (N=N), 1180 cm⁻¹ (S=O)
UV-Vis (MeOH)λmax = 480 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹)

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